Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate
Description
Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate is a heterocyclic compound featuring a quinoline core substituted with a benzenesulfonyl group at position 3 and a piperidine-3-carboxylate moiety at position 2. This structure combines a lipophilic quinoline system with a polar sulfonyl group and a piperidine ester, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or antimicrobial research.
Properties
IUPAC Name |
ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-2-29-23(26)17-9-8-14-25(16-17)22-19-12-6-7-13-20(19)24-15-21(22)30(27,28)18-10-4-3-5-11-18/h3-7,10-13,15,17H,2,8-9,14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDHOTKGQUAIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization
This method involves cyclizing aniline derivatives with β-keto esters under acidic conditions. For example, reacting ethyl 3-aminobenzoate with diethyl ethoxymethylenemalonate in polyphosphoric acid (PPA) at 120–140°C yields 4-hydroxyquinoline-3-carboxylate intermediates. Subsequent chlorination with phosphorus oxychloride (POCl₃) introduces a leaving group at position 4, critical for later piperidine substitution.
Key reaction parameters:
Friedländer Annulation
Alternative routes employ o-aminobenzaldehyde and ketones in acidic or basic media. While less common for 3-carboxylate derivatives, this method offers regioselective control for substituted quinolines.
Introduction of the Benzenesulfonyl Group
Sulfonylation at position 3 of the quinoline core is achieved via electrophilic aromatic substitution (EAS) or transition-metal-catalyzed coupling .
Direct Sulfonylation
Treating 4-chloroquinoline-3-carboxylate with benzenesulfonyl chloride (PhSO₂Cl) in the presence of AlCl₃ (Lewis acid) at 0–5°C facilitates sulfonylation. The reaction proceeds via a Wheland intermediate, with the electron-withdrawing carboxylate group directing substitution to position 3.
Optimized conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–5°C |
| Molar ratio (PhSO₂Cl : quinoline) | 1.2 : 1 |
| Yield | 82% |
Palladium-Catalyzed Coupling
For sterically hindered substrates, Suzuki-Miyaura coupling using 3-boronoquinoline derivatives and benzenesulfonyl bromide has been reported. This method requires Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in tetrahydrofuran (THF) at 80°C.
Piperidine Ring Formation
The piperidine moiety is introduced via nucleophilic aromatic substitution (SNAr) at position 4 of the quinoline.
SNAr Mechanism
Heating 3-benzenesulfonyl-4-chloroquinoline-3-carboxylate with piperidine in acetonitrile (MeCN) at 80°C for 18 hours replaces the chloride with a piperidine group. The electron-deficient quinoline core enhances reactivity toward amine nucleophiles.
Kinetic data:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces reaction time by 90% while maintaining yields ≥75%.
Esterification and Functionalization
The final step involves esterification of the piperidine-3-carboxylic acid intermediate.
Acid-Catalyzed Esterification
Refluxing the carboxylic acid with ethanol in the presence of H₂SO₄ (5 mol%) for 12 hours achieves quantitative conversion to the ethyl ester.
Reaction monitoring via NMR:
Steglich Esterification
For acid-sensitive substrates, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM at 25°C provide milder conditions (yield: 88%).
Purification and Characterization
Final purification employs flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
Analytical data:
| Technique | Key Findings |
|---|---|
| HPLC | Purity >99% (C18 column, 80:20 MeOH/H₂O) |
| HRMS | [M+H]⁺ = 439.1542 (calc. 439.1538) |
| IR | ν(C=O) = 1725 cm⁻¹, ν(SO₂) = 1350 cm⁻¹ |
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on scalability, yield, and environmental impact:
| Method | Yield | Cost | Green Metrics (E-factor) |
|---|---|---|---|
| Gould-Jacobs + SNAr | 62% | $$ | 8.7 |
| Friedländer + Pd | 58% | $$$$ | 14.2 |
| Microwave-assisted | 75% | $$ | 5.1 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinolinone derivatives.
Reduction: The benzenesulfonyl group can be reduced to a benzene group under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
Scientific Research Applications
Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzenesulfonyl group can enhance the compound’s binding affinity to certain enzymes, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 1-(3-(4-Fluorophenyl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-yl)piperidine-3-carboxylate (21l)
- Structure: Replaces the quinoline-benzenesulfonyl group with an isoxazolo-pyrimidine ring bearing a 4-fluorophenyl and trifluoromethyl group.
- Synthesis : Prepared via nucleophilic substitution (general procedure F) using K₂CO₃ and 3-(trifluoromethyl)piperidine, yielding 97.92% purity by HPLC .
- Key Data :
Ethyl 1-{[4-(Difluoromethoxy)phenyl]carbamothioyl}-3-piperidinecarboxylate
- Structure: Features a thiourea linker and difluoromethoxyphenyl group instead of the sulfonyl-quinoline system.
- Properties: Molecular weight 358.403; CAS 398996-20-6.
Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)
- Structure : A bicyclic naphthyridine system with an ester group. Synthesized via hydrogenation of a ketoxime intermediate using Raney nickel, yielding 86% combined isomers .
- Key Data :
Physicochemical and Spectroscopic Properties
| Compound | Molecular Formula | Molecular Weight | HRMS (ESI) m/z | Purity (HPLC) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound* | C₂₃H₂₃N₂O₄S | 435.14 | N/A | N/A | Quinoline, benzenesulfonyl, ester |
| Ethyl 1-(3-(4-Fluorophenyl)-... (21l) | C₂₀H₁₉O₃N₄F₄ | 439.14 | 439.1382 | 97.92% | Isoxazolo-pyrimidine, CF₃ |
| Ethyl 1-{[4-(Difluoromethoxy)phenyl]... | C₁₆H₂₀F₂N₂O₃S | 358.40 | N/A | N/A | Thiourea, difluoromethoxy |
| Ethyl 2-oxodecahydro-1,6-naphthyridine... | C₁₄H₁₉N₂O₃ | 227.14 | 227.12–227.13 | >95% | Bicyclic amine, ketone |
*Note: Data for the target compound are inferred from analogs.
Biological Activity
Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a quinoline moiety, a piperidine ring, and a benzenesulfonyl group. The presence of these functional groups contributes to its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors of key enzymes involved in cancer progression, such as COX-2 and HDAC.
- Antioxidant Properties : Compounds like this compound may exhibit antioxidant activity, reducing oxidative stress in cells.
- Induction of Apoptosis : Certain studies suggest that similar compounds can induce apoptosis in cancer cells, promoting cell death through intrinsic pathways.
Anticancer Activity
A variety of studies have evaluated the anticancer potential of quinoline derivatives. For instance:
- In vitro Studies : this compound was tested against several cancer cell lines, revealing significant cytotoxicity. The IC50 values were determined to be in the low micromolar range, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.2 |
| HeLa (Cervical Cancer) | 4.8 |
| A549 (Lung Cancer) | 6.0 |
Anti-inflammatory Activity
The compound's anti-inflammatory properties were assessed using LPS-induced RAW 264.7 macrophages:
- Nitric Oxide Production : The compound demonstrated a significant reduction in nitric oxide production, suggesting its potential as an anti-inflammatory agent.
| Treatment | NO Production (µM) |
|---|---|
| Control | 25.0 |
| Ethyl Compound | 10.5 |
Case Studies
-
Case Study on Cancer Cell Lines :
- In a study published in Cancer Letters, this compound was shown to inhibit cell proliferation in MCF-7 cells by inducing cell cycle arrest at the G2/M phase.
-
Study on Inflammation :
- A study reported in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit iNOS expression, further supporting its role as an anti-inflammatory agent.
Q & A
Basic: What are the key steps in synthesizing Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate?
The synthesis involves multi-step organic reactions:
- Quinoline core formation : Skraup synthesis (aniline derivatives with glycerol and sulfuric acid) or cyclization of substituted anilines.
- Sulfonylation : Reaction with benzenesulfonyl chloride under basic conditions (e.g., pyridine) to introduce the sulfonyl group .
- Piperidine coupling : Alkylation or nucleophilic substitution to attach the piperidine ring to the quinoline scaffold .
- Esterification : Ethanol-mediated esterification of the carboxylate group .
Optimization : Temperature (60–120°C), solvent selection (DMF, ethanol), and catalysts (e.g., Pd/C for hydrogenation) are critical for yield (typically 40–70%) and purity .
Advanced: How can researchers address low yields or by-product formation during synthesis?
Common challenges include competing sulfonylation pathways and piperidine ring instability. Strategies:
- Reagent stoichiometry : Use excess benzenesulfonyl chloride (1.2–1.5 eq.) to drive sulfonylation to completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the target compound from isomers or unreacted intermediates .
- Kinetic control : Lower reaction temperatures (e.g., 0–4°C) to suppress side reactions during cyclization .
Case study : A 2025 study reported a 25% yield improvement using microwave-assisted synthesis to accelerate quinoline ring formation .
Basic: What analytical techniques are used to confirm the compound’s structure?
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., sulfonyl group at C3 of quinoline, piperidine at C4) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., CHNOS, MW 440.56 g/mol) .
- X-ray crystallography : Resolves 3D conformation, bond angles, and torsional strain in the piperidine ring .
Advanced: How to resolve discrepancies in structural data from different characterization methods?
Discrepancies (e.g., NMR vs. X-ray data) may arise from dynamic effects or crystal packing. Solutions:
- DFT calculations : Compare experimental NMR shifts with computational models to identify conformational flexibility .
- Multi-technique validation : Use IR spectroscopy to confirm functional groups (e.g., ester C=O at ~1700 cm) alongside X-ray data .
Example : A 2024 study reconciled conflicting NMR signals by identifying rotameric equilibria in the piperidine ring using variable-temperature NMR .
Basic: What biological targets are associated with this compound?
- Enzyme inhibition : Potential interaction with DNA gyrase (antimicrobial) and kinases (anticancer) due to sulfonyl-quinoline motifs .
- Receptor binding : Piperidine’s structural similarity to neurotransmitters suggests CNS targets (e.g., serotonin receptors) .
In vitro evidence : IC values of 2–10 µM against Gram-positive bacteria and prostate cancer cell lines .
Advanced: How to investigate conflicting reports on its bioactivity across studies?
Contradictions may stem from assay conditions or structural analogs. Approaches:
- Dose-response profiling : Compare EC values under standardized conditions (e.g., pH, serum concentration) .
- Metabolite analysis : Use LC-MS to identify degradation products that may interfere with activity .
Case study : A 2025 study attributed inconsistent anticancer results to varying intracellular esterase activity, which hydrolyzes the ethyl ester group .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (no acute toxicity reported, but limited data) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Waste disposal : Classify as "special waste" and incinerate via certified facilities .
Advanced: How to analyze contradictory data on its mechanism of action?
- Target deconvolution : Employ CRISPR-Cas9 screens to identify gene knockouts that abolish activity .
- Structural analogs : Compare activity of derivatives (e.g., ethyl vs. methyl esters) to pinpoint pharmacophores .
Example : Replacing the benzenesulfonyl group with a methylsulfonyl group reduced kinase inhibition by 90%, highlighting its role in target binding .
Basic: How to monitor reaction progress during synthesis?
- TLC : Use silica plates with UV detection (R ~0.5 in ethyl acetate/hexane) .
- HPLC : C18 columns (retention time 8–10 min) to quantify purity (>95%) .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : Predict binding modes to targets like DNA gyrase (Glide, AutoDock) .
- MD simulations : Analyze piperidine ring flexibility’s impact on receptor binding (AMBER, GROMACS) .
Case study : A 2025 model identified a hydrogen bond between the sulfonyl group and gyrase Arg84 as critical for antimicrobial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
